REACTION_CXSMILES
|
C([N-:4]C(C)C)(C)C.[Li+].C(NC(C)C)(C)C.C([Li])CCC.[S:21]1[C:29]2[CH:28]=[CH:27][N:26]=[CH:25][C:24]=2[CH:23]=[CH:22]1.N(C(C1C=CC=CC=1)=C)=[N+]=[N-]>C1COCC1.CCCCCC>[NH2:4][C:22]1[S:21][C:29]2[CH:28]=[CH:27][N:26]=[CH:25][C:24]=2[CH:23]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=2C=NC=CC21
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.22 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for twenty minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at -70° to -50° C.
|
Type
|
WAIT
|
Details
|
and then for an additional hour while allowing
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of 50 ml of 5% aqueous hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Removal of the reaction solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
afforded 3.0 g of crude product
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography over silica gel
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=2C=NC=CC2S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |